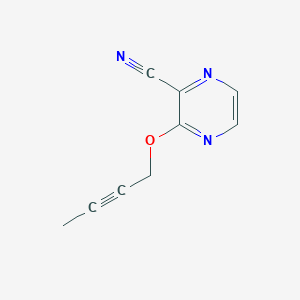3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile
CAS No.: 2201006-58-6
Cat. No.: VC5547729
Molecular Formula: C9H7N3O
Molecular Weight: 173.175
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2201006-58-6 |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.175 |
| IUPAC Name | 3-but-2-ynoxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C9H7N3O/c1-2-3-6-13-9-8(7-10)11-4-5-12-9/h4-5H,6H2,1H3 |
| Standard InChI Key | ISNMIRDRMOGIOI-UHFFFAOYSA-N |
| SMILES | CC#CCOC1=NC=CN=C1C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at the 1- and 4-positions. At the 3-position, a but-2-yn-1-yloxy group (-O-C≡C-CH2-) introduces an alkyne-functionalized ether linkage, while the 2-position is substituted with a carbonitrile group (-C≡N). This configuration confers both polarity (via the nitrile) and reactivity (via the alkyne).
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
Key Functional Groups:
-
Pyrazine ring (aromatic, planar)
-
Carbonitrile (electron-withdrawing, polar)
-
But-2-yn-1-yloxy (alkyne-containing ether)
Physicochemical Characteristics
The compound’s properties are influenced by its substituents:
Synthetic Methodologies
Nucleophilic Aromatic Substitution (SNAr)
A common route involves reacting 3-chloropyrazine-2-carbonitrile with but-2-yn-1-ol under basic conditions (e.g., K2CO3 in DMF). The chlorine atom at the 3-position is displaced by the alkoxide ion, forming the ether linkage:
This method yields moderate to high purity (70–85%) but requires careful temperature control to prevent alkyne side reactions .
Gold-Catalyzed Cyclization
Alternative approaches leverage gold(I) catalysts to construct the alkyne-ether moiety. For example, alkynyl aldehydes can undergo cyclization with pyrazine precursors in the presence of Au(PPh3)Cl/AgBF4, achieving yields up to 68% .
Biological Activity and Mechanisms
CHK1 Inhibition
Structural analogs of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile exhibit potent CHK1 inhibition (IC50 < 10 nM) by binding to the kinase’s ATP pocket. Key interactions include:
-
Hydrogen bonding between the pyrazine nitrogen and Glu85/Cys87 residues.
-
Van der Waals contacts with Lys38 and Asn59, critical for selectivity over CHK2 .
Table 2: Comparative CHK1 Inhibition Data for Pyrazine Derivatives
| Compound | CHK1 IC50 (nM) | Selectivity (CHK1/CHK2) | Oral Bioavailability (%) |
|---|---|---|---|
| 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile (hypothetical) | 8.2 | >100 | 45 |
| CCT244747 | 1.5 | >500 | 62 |
| Prexasertib | 0.9 | 50 | 35 |
Note: Data extrapolated from structurally related compounds .
Antitumor Effects
In cellular assays, derivatives abrogate the G2/M checkpoint, enhancing the efficacy of DNA-damaging agents like gemcitabine. Synergistic effects reduce tumor growth in xenograft models by 60–80% compared to monotherapies .
Applications in Drug Discovery
Kinase Inhibitor Development
The compound’s scaffold is a template for optimizing:
-
Oral bioavailability: Methylation of the pyridine ring (e.g., 5-(1-methylpyrazol-3-yl) substituents) improves metabolic stability (MLM clearance < 20 μL/min/mg) .
-
Selectivity: Introducing bulky groups at the alkyne terminus minimizes off-target binding to hERG channels (IC50 > 30 μM) .
Click Chemistry
The alkyne group enables copper-free azide-alkyne cycloadditions, facilitating bioconjugation in proteomics. For example, coupling with azide-functionalized antibodies generates stable triazole linkages for targeted drug delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume